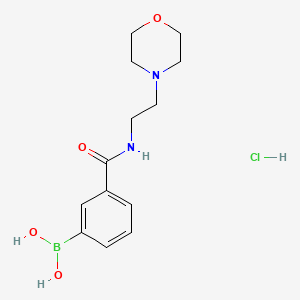
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride
Vue d'ensemble
Description
“(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a compound with the molecular formula C13H20BClN2O4 . It has an average mass of 314.573 Da and a mono-isotopic mass of 314.120453 Da .
Synthesis Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant conditions . Another method involves the use of organoboron compounds as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is complex, with several functional groups. These include a morpholinoethyl group, a carbamoyl group, a phenyl group, a boronic acid group, and a hydrochloride group .Chemical Reactions Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . Boronic acids can also react with diols to form boronate esters .Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The process involves the use of a variety of boron reagents, with properties that have been tailored for application under specific SM coupling conditions .
- Results or Outcomes : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .
- Methods of Application : This process involves a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
3. Rhodium-Catalyzed Intramolecular Amination
- Application Summary : Rhodium-catalyzed intramolecular amination is a process used to create complex organic compounds. It involves the use of a rhodium catalyst to facilitate the reaction .
- Methods of Application : The specific methods of application can vary, but generally involve the use of a rhodium catalyst in conjunction with the boronic acid .
- Results or Outcomes : The outcomes of this process can vary depending on the specific reactants used, but it generally results in the formation of complex organic compounds .
4. Pd-Catalyzed Direct Arylation
- Application Summary : Palladium-catalyzed direct arylation is a process used to form carbon-carbon bonds. It’s a key reaction in the synthesis of many organic compounds .
- Methods of Application : This process involves the use of a palladium catalyst in conjunction with the boronic acid .
- Results or Outcomes : The outcomes of this process can vary depending on the specific reactants used, but it generally results in the formation of carbon-carbon bonds .
5. Mizoroki-Heck Coupling
- Application Summary : The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process. It’s a key reaction in the synthesis of many organic compounds .
- Methods of Application : This process involves the use of a palladium catalyst in conjunction with the boronic acid .
- Results or Outcomes : The outcomes of this process can vary depending on the specific reactants used, but it generally results in the formation of carbon-carbon bonds .
6. Aerobic Oxidative Cross-Coupling
- Application Summary : Aerobic oxidative cross-coupling is a process used to form carbon-carbon bonds. It’s a key reaction in the synthesis of many organic compounds .
- Methods of Application : This process involves the use of an oxygen source in conjunction with the boronic acid .
- Results or Outcomes : The outcomes of this process can vary depending on the specific reactants used, but it generally results in the formation of carbon-carbon bonds .
Orientations Futures
The future directions for the study and application of boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are promising. There is growing interest in these compounds due to their potential applications in various fields, including pharmaceuticals, biotechnology, and materials science . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Propriétés
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJRGQOXYFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657198 | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957060-89-8 | |
| Record name | Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
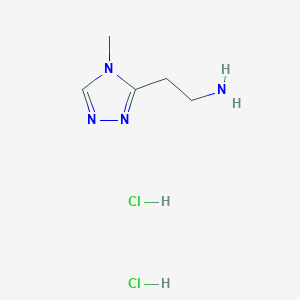
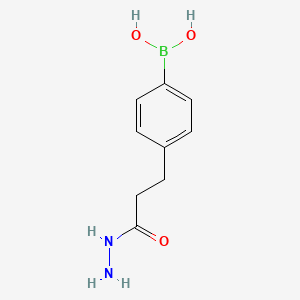
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
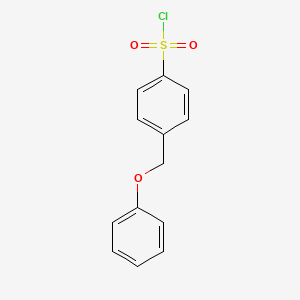
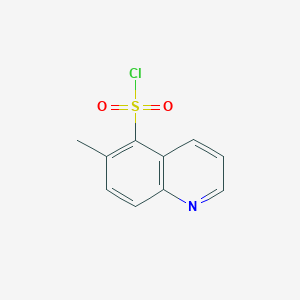
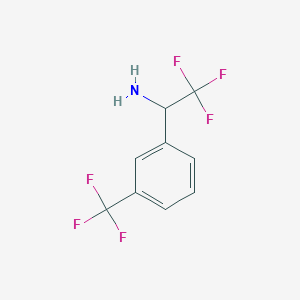
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)
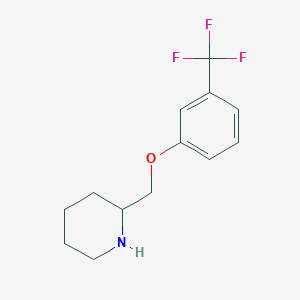
![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)
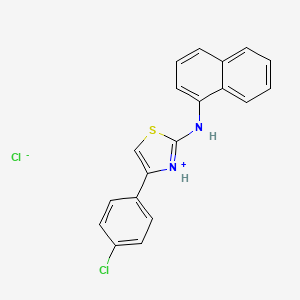
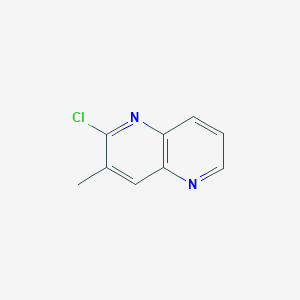
![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)